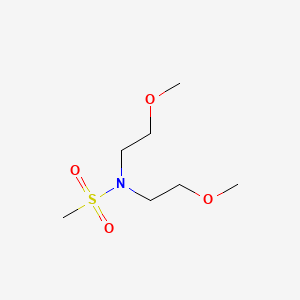
1-(Carboxymethyl)-3-(2-hydroxy-2,2-diphosphonoethyl)-1H-imidazolium Inner Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is also known as 1,3-Bis(2-hydroxy-2,2-diphosphonoethyl)-imidazolium Sodium Salt . It is an impurity of Zoledronic acid, a biphosphonate used for the management of osteoporosis and the treatment of bone metastases from various types of cancers .
Molecular Structure Analysis
The molecular formula of this compound is C7H12N2O9P2 . The structure includes an imidazolium ring with a carboxymethyl group and a 2-hydroxy-2,2-diphosphonoethyl group attached .Scientific Research Applications
Synthesis and Structural Analysis
Research on imidazolium salts, including those structurally related to 1-(Carboxymethyl)-3-(2-hydroxy-2,2-diphosphonoethyl)-1H-imidazolium Inner Salt, focuses on their synthesis and detailed structural characterization. Gühergül Uluçam and Murat Turkyilmaz (2018) synthesized four new imidazolium salts and performed nuclear magnetic resonance, vibrational spectra, mass spectra analyses, and density functional theory calculations to predict their molecular configurations. Their study lays the groundwork for understanding the structural basis of the biological and chemical properties of these salts (Uluçam & Turkyilmaz, 2018).
Biological Activities
The biological activities of imidazolium salts, which may share functional groups or structural similarities with the specified inner salt, have been extensively studied. Uluçam and Turkyilmaz also explored the in vitro activities of synthesized imidazolium salts against selected bacteria and cancer cell lines, revealing potential applications in antimicrobial and anticancer therapies. Their findings indicate the potential of certain imidazolium salts to inhibit the growth of Bacillus cereus and to exhibit cytotoxic effects on HeLa and Hep G2 cell lines, suggesting a promising avenue for the development of new therapeutic agents (Uluçam & Turkyilmaz, 2018).
Material Science and Catalysis
Imidazolium salts are also pivotal in material science and catalysis. Studies by Xuefeng Liu et al. (2011) and B. Ni et al. (2012) have demonstrated the utility of imidazolium-based ionic liquid surfactants in enhancing surface activity and stabilizing emulsions, which are critical parameters in the formulation of detergents and in various industrial processes. These surfactants, due to their unique physicochemical properties, such as critical micelle concentration and surface tension, offer insights into the design of efficient and environmentally friendly surfactants for diverse applications (Liu et al., 2011); (Ni et al., 2012).
properties
CAS RN |
1627731-60-5 |
|---|---|
Product Name |
1-(Carboxymethyl)-3-(2-hydroxy-2,2-diphosphonoethyl)-1H-imidazolium Inner Salt |
Molecular Formula |
C7H12N2O9P2 |
Molecular Weight |
330.126 |
IUPAC Name |
2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-1-ium-1-yl]acetate |
InChI |
InChI=1S/C7H12N2O9P2/c10-6(11)3-8-1-2-9(5-8)4-7(12,19(13,14)15)20(16,17)18/h1-2,5,12H,3-4H2,(H4-,10,11,13,14,15,16,17,18) |
InChI Key |
QQXLOGZAEJWQJK-UHFFFAOYSA-N |
SMILES |
C1=C[N+](=CN1CC(O)(P(=O)(O)O)P(=O)(O)O)CC(=O)[O-] |
synonyms |
2-(3-(2-Hydroxy-2,2-diphosphonoethyl)-1H-imidazol-3-ium-1-yl)acetate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Fluoro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B580193.png)



![N-[4-(5-Acetamido-2-methoxyphenoxy)phenyl]acetamide](/img/structure/B580198.png)
![tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate(2:1)](/img/structure/B580199.png)

![1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B580202.png)

![[(3aS,4S,6R,7S,7aR)-4-methoxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate](/img/structure/B580204.png)


![2-Acetamido-6-[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]carbamoyl]benzoic acid](/img/structure/B580214.png)